N,N-dimethyl-N'-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]propane-1,3-diamine
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Overview
Description
4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxazole ring, followed by the introduction of the benzenesulfonyl and dimethylaminopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine (DMAPA): A versatile intermediate used in the synthesis of agrochemicals and surfactants.
4-[3-(Dimethylamino)propoxy]benzenesulfonyl chloride:
Uniqueness
4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H25N3O3S/c1-16-10-12-17(13-11-16)19-23-21(20(27-19)22-14-7-15-24(2)3)28(25,26)18-8-5-4-6-9-18/h4-6,8-13,22H,7,14-15H2,1-3H3 |
InChI Key |
PWTHNHRUKAWJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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